molecular formula C17H28N4O3 B608320 Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate CAS No. 1596348-32-1

Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate

Cat. No. B608320
M. Wt: 336.436
InChI Key: WCILOMUUNVPIKQ-UHFFFAOYSA-N
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Patent
US09221801B2

Procedure details

By General Procedure A from ethyl 2-formylpyridine-4-carboxylate and 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide. 1H NMR (300 MHz, CDCl3), δ ppm: 3.47-3.32 (m, 4H), 3.27-3.20 (m, 2H), 2.44-2.35 (m, 2H), 2.22 (s, 6H), 1.53 (s, 2H), 1.15-1.06 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][N:4]=1)=O.[NH2:14][CH2:15][C:16]([N:18]([CH2:21][CH2:22][N:23]([CH3:25])[CH3:24])[CH2:19][CH3:20])=[O:17]>>[CH3:24][N:23]([CH3:25])[CH2:22][CH2:21][N:18]([CH2:19][CH3:20])[C:16]([CH2:15][NH:14][CH2:1][C:3]1[CH:8]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][N:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=NC=CC(=C1)C(=O)OCC
Step Two
Name
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)N(CC)CCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.